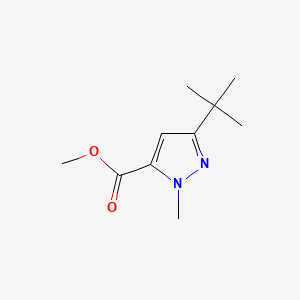

![molecular formula C13H7BrFNO B596219 5-溴-2-(4-氟苯基)呋[2,3-b]吡啶 CAS No. 1215106-68-5](/img/structure/B596219.png)

5-溴-2-(4-氟苯基)呋[2,3-b]吡啶

描述

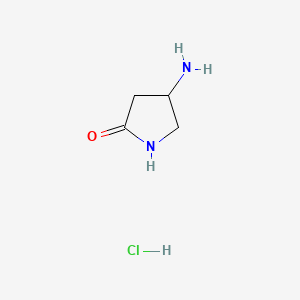

“5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine” is a chemical compound with the molecular formula C13H7BrFNO . It is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound involves a reaction of 5-bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine (200 mg, 0.685 mmol), 4-methyl-3-(4,4,5,5-tetramethyl-l,3,2-dioxaborolan-2-yl)benzoic acid (269 mg, 1.027 mmol), Pd(Ph3P)4 (158 mg, 0.137 mmol) in 1,4-dioxane (5.7 mL) and Water (1.1 mL). The mixture is heated to 90°C overnight .Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine” is complex, and its analysis would require advanced techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound can undergo various reactions depending on the conditions. For instance, it can participate in Suzuki coupling reactions .科学研究应用

褪黑激素类似物的合成

5-溴-2-(4-氟苯基)呋[2,3-b]吡啶已被用于合成褪黑激素类似物。这些化合物是通过钯催化反应合成的,表明其在创造在药物化学中有用的复杂分子结构方面的实用性 (Poel, Guillaumet, & Viaud-Massuard, 2002)。

生物活性化合物的中间体

它是合成各种生物活性化合物中的重要中间体。这个过程通常涉及多个步骤,包括硝化、氯化和缩合,突显了它在创造复杂生物分子中的作用 (Wang et al., 2016)。

抗微生物剂的开发

研究探讨了它在抗微生物剂开发中的应用。具体来说,其衍生物已被研究其光谱特性和抗微生物活性,展示了它在制药研究中的潜力 (Vural & Kara, 2017)。

抗肿瘤药物合成中的应用

它在合成抗肿瘤中间体中有应用,比如在生产5-氟尿苷中,这是广泛使用的抗肿瘤药物的前体。这强调了它在创造重要医疗治疗方法中的作用 (Tang et al., 2010)。

多样杂环化合物的合成

该化合物还在合成各种杂环化合物中起着重要作用。其反应性和结构特性使其成为创造各种复杂有机分子的宝贵组成部分 (Gribble & Saulnier, 1993)。

安全和危害

属性

IUPAC Name |

5-bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrFNO/c14-10-5-9-6-12(17-13(9)16-7-10)8-1-3-11(15)4-2-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTRDFJSZNXCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=CC(=CN=C3O2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B596138.png)

![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B596154.png)

![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate](/img/structure/B596156.png)

![6-Bromo-2-methyloxazolo[5,4-b]pyridine](/img/structure/B596157.png)